molecular formula C26H22O8 B12437811 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose

1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose

Cat. No.: B12437811
M. Wt: 462.4 g/mol
InChI Key: HUHVPBKTTFVAQF-UXGLMHHASA-N
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Description

1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose is a chemical compound that belongs to the class of benzoylated sugars. It is a derivative of arabinofuranose, a five-membered ring sugar, where three hydroxyl groups are replaced by benzoyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of nucleosides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose can be synthesized through the benzoylation of alpha-d-arabinofuranose. The process typically involves the reaction of alpha-d-arabinofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce the parent sugar .

Scientific Research Applications

1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose involves its conversion to active metabolites in the body. These metabolites interact with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The benzoyl groups enhance the compound’s stability and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose is unique due to its specific arrangement of benzoyl groups and its derivation from arabinofuranose. This gives it distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21+,22-,26-/m1/s1

InChI Key

HUHVPBKTTFVAQF-UXGLMHHASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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